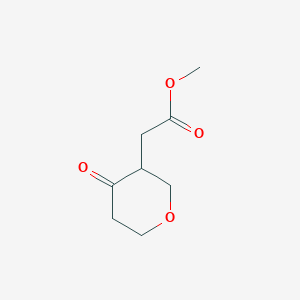
Methyl2-(4-oxooxan-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-oxooxan-3-yl)acetate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol . It is a derivative of oxane, featuring a methyl ester group and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxooxan-3-yl)acetate typically involves the esterification of 4-oxooxan-3-yl acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyl 2-(4-oxooxan-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through techniques such as distillation and recrystallization .
化学反応の分析
Types of Reactions
Methyl 2-(4-oxooxan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxooxan-3-yl acetic acid.
Reduction: Formation of 4-hydroxyoxan-3-yl acetate.
Substitution: Formation of various substituted esters and amides.
科学的研究の応用
Methyl 2-(4-oxooxan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用機序
The mechanism of action of Methyl 2-(4-oxooxan-3-yl)acetate involves its interaction with specific molecular targets. The compound’s ester and ketone groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Methyl 2-(4-oxooxan-2-yl)acetate
- Ethyl 2-(4-oxooxan-3-yl)acetate
- Methyl 2-(4-hydroxyoxan-3-yl)acetate
Uniqueness
Its combination of ester and ketone functionalities makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
methyl 2-(4-oxooxan-3-yl)acetate |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6H,2-5H2,1H3 |
InChIキー |
FLMVCEBUYZOLLJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1COCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


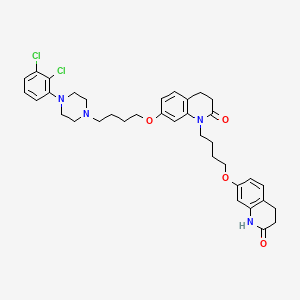

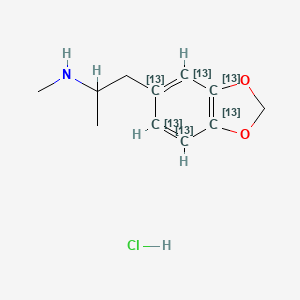
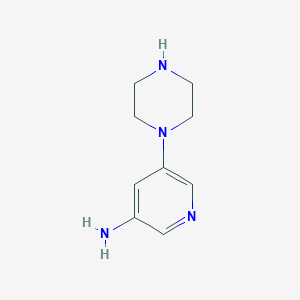
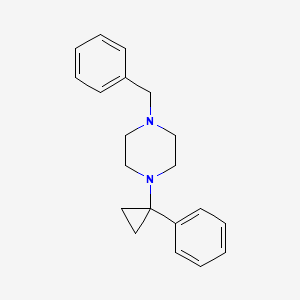
![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
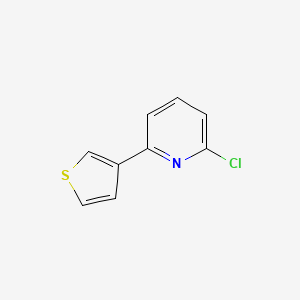
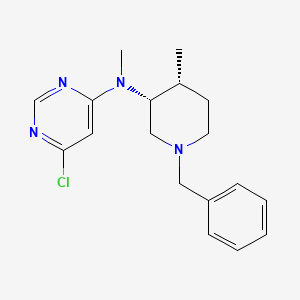

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)
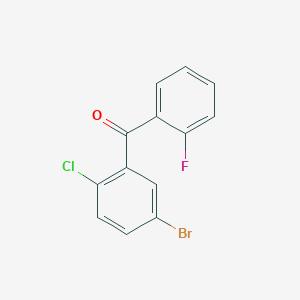
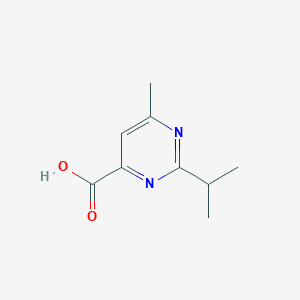
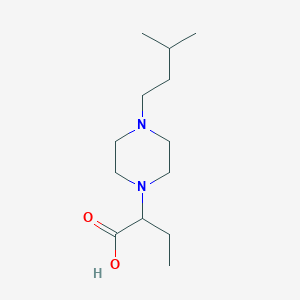
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
